molecular formula C26H31N5O4Si B12897348 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B12897348
M. Wt: 505.6 g/mol
InChI Key: INPFZARXMRVOCI-PWRODBHTSA-N
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Description

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a purine base linked to a modified oxolane ring. The presence of the tert-butyl(diphenyl)silyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, formation of the oxolane ring, and subsequent attachment of the purine base. The tert-butyl(diphenyl)silyl group is introduced to protect the hydroxyl group during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of the tert-butyl(diphenyl)silyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl(diphenyl)silyl group in 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry .

Biological Activity

The compound 2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic molecule with significant implications in biochemical research and pharmaceutical applications. Its unique structural features, including a purine base and an oxolane ring modified by a tert-butyl(diphenyl)silyl group, suggest potential biological activities that merit detailed examination.

Molecular Characteristics

PropertyValue
Molecular FormulaC26H31N5O4Si
Molecular Weight505.6 g/mol
IUPAC NameThis compound
InChI KeyINPFZARXMRVOCI-PWRODBHTSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the tert-butyl(diphenyl)silyl group enhances its stability and modulates its binding affinity to various biomolecules. This interaction can lead to the modulation of biochemical pathways relevant to cellular functions.

Antiviral and Anticancer Properties

Research indicates that compounds structurally related to purines exhibit antiviral and anticancer activities. For instance, studies have shown that modifications at the purine base can enhance selectivity and potency against viral targets such as HIV and various cancer cell lines. The specific biological assays conducted on similar compounds indicate a promising potential for This compound in these areas.

Enzyme Inhibition Studies

Inhibitory activity against enzymes such as kinases has been documented for similar purine derivatives. The mechanism often involves competitive inhibition where the compound mimics the natural substrate, thereby blocking the active site of the enzyme. This property can be crucial in therapeutic contexts where enzyme modulation is desired.

Case Studies

  • Antiviral Activity : A study investigating the antiviral effects of modified purines found that certain derivatives exhibited significant inhibition of viral replication in vitro. The compound's structural attributes suggest it may function similarly.
  • Cancer Cell Line Studies : Research involving cancer cell lines treated with purine analogs revealed dose-dependent cytotoxicity. The findings suggest that This compound could potentially inhibit cancer cell proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that include protecting functional groups and forming the oxolane ring. Various protective groups like tert-butyldiphenylsilyl (TBDMS) are employed to enhance yield and specificity during synthesis.

Properties

Molecular Formula

C26H31N5O4Si

Molecular Weight

505.6 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-15-20-19(32)14-21(35-20)31-16-28-22-23(31)29-25(27)30-24(22)33/h4-13,16,19-21,32H,14-15H2,1-3H3,(H3,27,29,30,33)/t19-,20+,21+/m0/s1

InChI Key

INPFZARXMRVOCI-PWRODBHTSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O

Origin of Product

United States

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